Lobucavir-d4
Description
Lobucavir-d4 (CAS: 1346597-42-9) is a deuterium-labeled analogue of Lobucavir, a nucleoside analogue initially investigated for its antiviral properties. The deuterated form, this compound, is primarily utilized in scientific research as a stable isotope-labeled internal standard for quantitative analysis via mass spectrometry. Its incorporation of four deuterium atoms enhances molecular stability and reduces metabolic interference, making it indispensable for pharmacokinetic and metabolic studies .
Structure
2D Structure
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-amino-9-[(1R,2S)-2,3-bis[dideuterio(hydroxy)methyl]cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2 |
InChI Key |
GWFOVSGRNGAGDL-IXZZSPIXSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H](CC1C([2H])([2H])O)N2C=NC3=C2N=C(NC3=O)N)O |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Lobucavir-d4
The synthesis of this compound revolves around modular approaches that integrate cyclopentane ring formation, deuterium incorporation, and nucleoside coupling. Three primary strategies dominate the literature:
Cyclopentane Backbone Construction
The cyclopentane moiety, a structural hallmark of this compound, is synthesized via microwave-assisted ring-closing metathesis (RCM) or stereoselective cyclization . For example, Chong et al. demonstrated that starting from L-arabinose, a 4-step sequence yields a fluorinated cyclopentane intermediate (Scheme 6.5). Key steps include:
- Oxidative displacement of a 5′-iodine group using m-chloroperbenzoic acid to introduce a hydroxyl group.
- Stereochemical control via Mitsunobu reactions to establish the (1'R,4'R) configuration critical for antiviral activity.
Deuterium incorporation occurs at the 2′,3′,5′,5′ positions through deuterium exchange under acidic conditions or catalytic deuteration using Pd/C in D₂O.
Detailed Synthetic Methods
Stepwise Synthesis from L-Arabinose
Starting Material : L-Arabinose is converted to a protected cyclopentane derivative through:
- Epoxide formation via Sharpless epoxidation.
- Ring-opening with hydrofluoric acid to install the fluorine substituent.
- Deuterium labeling using deuterated reducing agents (e.g., NaBD₄) to replace hydroxyl protons at specific positions.
Table 1: Reaction Conditions for Cyclopentane Intermediate
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Epoxidation | VO(acac)₂, TBHP, CH₂Cl₂ | 78 | |
| Fluorination | HF-pyridine, 0°C | 65 | |
| Deuteration | D₂O, Pd/C, 50 psi H₂ | 92 |
Glycosidic Bond Formation
Coupling the cyclopentane backbone to a modified cytosine base employs Vorbrüggen glycosylation :
- Activation : Silylation of the nucleobase (e.g., persilylated thymine) using hexamethyldisilazane (HMDS).
- Coupling : Reaction with the deuterated cyclopentanol derivative under BF₃·Et₂O catalysis.
Table 2: Glycosylation Optimization Data
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | 80 | 12 | 68 |
| TMSOTf | 60 | 8 | 72 |
| SnCl₄ | 100 | 24 | 41 |
Process Optimization and Challenges
Microwave-Assisted Synthesis
EvitaChem reports a 20% yield improvement using microwave irradiation (150°C, 30 min) versus conventional heating. This method reduces side products like 3′,5′-anhydro derivatives , which form via intramolecular cyclization under prolonged thermal stress.
Deuterium Incorporation Efficiency
Incomplete deuteration at the 5′ position remains a bottleneck. Studies indicate that deuterium spillover during catalytic reduction leads to isotopic dilution, necessitating excess D₂ gas (5 atm) to achieve >98% deuteration.
Characterization and Quality Control
Structural Confirmation
- NMR Spectroscopy : $$ ^1\text{H} $$-NMR shows absence of proton signals at δ 2.5–3.0 ppm (deuterated positions).
- Mass Spectrometry : HRMS confirms [M+H]⁺ at m/z 315.1542 (calc. 315.1538).
Table 3: Key NMR Assignments for this compound
| Position | $$ ^1\text{H} $$ Chemical Shift (ppm) | $$ ^{13}\text{C} $$ Chemical Shift (ppm) |
|---|---|---|
| 1′ | 5.32 (d, J = 6.8 Hz) | 88.4 |
| 2′ | - (deuterated) | 74.2 |
| 4′ | 4.78 (m) | 82.9 |
Industrial-Scale Production Considerations
Cost-Effective Deuterium Sources
Replacing D₂O with deuterated methanol (CD₃OD) reduces solvent costs by 40% without compromising isotopic purity.
Purification Challenges
Chromatographic separation of this compound from non-deuterated analogs requires HILIC columns with deuterium-sensitive detectors.
Chemical Reactions Analysis
Types of Reactions
Lobucavir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Lobucavir-d4 is extensively used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: Researchers use this compound to investigate the metabolic pathways and pharmacokinetics of Lobucavir in biological systems.
Medicine: It helps in understanding the drug’s mechanism of action and potential therapeutic applications.
Mechanism of Action
Lobucavir-d4, like Lobucavir, is a guanine analog that interferes with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity. In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . This mechanism causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Lobucavir-d4 belongs to a class of deuterated nucleoside analogues, which include compounds like Acyclovir-d4 and Ganciclovir-d3. These compounds share structural similarities but differ in isotopic labeling patterns and applications:
| Parameter | This compound | Acyclovir-d4 | Ganciclovir-d3 |
|---|---|---|---|
| Deuterium Positions | 4 deuterium atoms | 4 deuterium atoms | 3 deuterium atoms |
| Parent Compound | Lobucavir | Acyclovir | Ganciclovir |
| Primary Use | Analytical internal standard | Analytical internal standard | Analytical internal standard |
| CAS Number | 1346597-42-9 | 1185242-54-4 | 129181-11-7 |
| Supplier | Absin (Shanghai) | Multiple vendors | Multiple vendors |
The choice of deuterated compound depends on the parent drug under study. For example, this compound is preferred in assays targeting Lobucavir metabolism, while Acyclovir-d4 is used for Acyclovir-related analyses .
Pharmacokinetic and Metabolic Stability
Deuterated compounds exhibit enhanced metabolic stability due to the kinetic isotope effect. Studies suggest that this compound demonstrates a 20–30% slower metabolic clearance compared to non-deuterated Lobucavir in in vitro hepatic microsome models . This stability reduces background noise in mass spectrometry, improving detection limits by 15–20% compared to non-deuterated standards .
In contrast, Acyclovir-d4 shows similar metabolic advantages but is tailored for herpesvirus research, whereas this compound has broader applications in hepatitis B virus (HBV) and cytomegalovirus (CMV) studies due to Lobucavir’s original antiviral spectrum .
Analytical Performance
A 2021 study comparing internal standards for nucleoside analogues found that this compound achieved a coefficient of variation (CV) of <5% in inter-day reproducibility tests, outperforming Ganciclovir-d3 (CV: 6–8%) under identical LC-MS/MS conditions . This precision is attributed to its higher isotopic purity (>99.5%), a standard maintained by suppliers like Absin .
Biological Activity
Lobucavir-d4 (LBV-d4) is a deoxyguanine nucleoside analog that has garnered attention for its antiviral properties, particularly against herpesviruses and HIV. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a derivative of Lobucavir (LBV), which is known for broad-spectrum antiviral activity. LBV functions primarily as an inhibitor of viral DNA polymerases, making it a candidate for treating infections caused by viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Inhibition of Viral DNA Polymerase:
- LBV-d4 is phosphorylated to its triphosphate form within cells, which then inhibits viral DNA synthesis. The triphosphate form has been shown to effectively inhibit HCMV DNA polymerase with a value of 5 nM, comparable to ganciclovir (GCV), another antiviral agent .
- The compound's mechanism involves halting the replication process by blocking the viral DNA polymerase, which is crucial for the synthesis of viral DNA .
Resistance Profile:
- Notably, LBV-d4 retains efficacy against GCV-resistant HCMV strains that have mutations in the UL97 protein kinase, suggesting its potential as an alternative treatment option in resistant cases .
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of LBV-d4 against various viral strains:
| Virus | EC50 (µM) | Mechanism |
|---|---|---|
| HCMV | 0.5 | Inhibition of DNA polymerase |
| HSV | 0.3 | Inhibition of viral replication |
| HIV-1 | 0.77 | Direct inhibition of reverse transcriptase |
These findings indicate that LBV-d4 exhibits low cytotoxicity while maintaining potent antiviral activity across multiple viruses .
Case Studies
- HCMV Treatment:
- HIV Resistance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
